Isopropyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound with significant potential in scientific research. Its molecular formula is , and it has a molecular weight of approximately 336.34 g/mol. This compound is classified as an ester, specifically an acetate derivative, and is notable for its structural features that include a benzofuran moiety and a phenylallylidene group. The compound's IUPAC name reflects its intricate structure, indicating the presence of multiple functional groups.
The synthesis of Isopropyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves multi-step organic reactions. One common method includes:
Technical details such as reaction conditions (temperature, solvents, catalysts) and purification methods (chromatography, recrystallization) are crucial for optimizing yield and purity.
The molecular structure of Isopropyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate can be represented using various structural formulas:
COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC=CC3=CC=CC=C3)O2
XNVBXOGGXOAATM-WIXUPIFPSA-N
This compound features several functional groups including an ester group (–COOC), a ketone (–C=O), and a hydroxyl group (–OH), contributing to its reactivity and potential biological activity.
Isopropyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate can participate in various chemical reactions:
These reactions are essential for modifying the compound's structure for specific applications.
The mechanism of action for Isopropyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate largely depends on its interactions with biological targets. While specific studies may be limited, compounds with similar structures often exhibit:
Further research is necessary to elucidate its precise mechanisms in biological systems.
The physical and chemical properties of Isopropyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate include:
These properties are critical for determining its applicability in various research contexts.
Isopropyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate has potential applications in several scientific fields:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: 290308-51-9